molecular formula C20H14BrN3O B2938478 N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide CAS No. 404833-38-1

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide

Cat. No. B2938478
CAS RN: 404833-38-1
M. Wt: 392.256
InChI Key: GLYOJAHNDNWHCQ-UHFFFAOYSA-N
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Description

“N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide” is a compound that contains a benzimidazole moiety. Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is an important synthon in the development of new drugs .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs . A series of N-[3-(benzimidazol-2-yl-amino)phenyl]amine and N-[3-(benzoxazol-2-ylamino)phenyl]amine derivatives have been synthesized and assessed for activation of glucokinase .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been investigated using various techniques. Experimental and theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid have been provided using the B3LYP/6-311++G(d,p) basis set .


Chemical Reactions Analysis

Benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .

Scientific Research Applications

Pharmacology

In pharmacology, benzimidazole derivatives like N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide are explored for their potential as therapeutic agents due to their structural similarity to naturally occurring biomolecules. They have been investigated for a range of activities, including antimicrobial, anticancer, and antiviral properties . These compounds are particularly significant in the development of new medications that can combat resistant strains of bacteria and other pathogens.

Material Science

In material science, benzimidazole derivatives are utilized for their electronic properties. They serve as n-type dopants in semiconductors for organic electronics, including organic thin-film transistors (OTFTs) and solar cells . The electron-donating characteristics of these compounds make them suitable for enhancing the conductivity and performance of organic electronic devices.

Analytical Chemistry

Benzimidazole derivatives are valuable in analytical chemistry for structural analysis and molecular characterization. Techniques like X-ray crystallography benefit from these compounds to determine the arrangement and stability of molecular structures through intermolecular interactions such as hydrogen bonding and π-π stacking .

Biochemistry

In biochemistry, the study of benzimidazole derivatives extends to understanding their role in biological systems. They are part of the investigation into the biochemical pathways and molecular docking studies, which help in identifying potential targets for drug development .

Medicine

Medically, benzimidazole derivatives are known for their broad-spectrum pharmacological properties. They are present in drugs that treat parasitic diseases, fungal infections, and even cancer. Their modification leads to a variety of active pharmaceutical ingredients with significant clinical applications .

Environmental Science

While direct applications in environmental science are not extensively documented for N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide, related benzimidazole compounds are used in the development of herbicides and pesticides. Their role in environmental toxicology is also studied to understand the impact of such compounds on ecosystems .

Safety And Hazards

While specific safety and hazard information for “N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide” is not available, it’s important to handle all chemicals with care and follow safety protocols. For example, one of the benzimidazole derivatives, N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide, has hazard statements H302, H312, H332 indicating it may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Benzimidazole and its derivatives have become an important focus in medicinal chemistry due to their wide range of biological activities. Future research may focus on designing newer effective hypoglycemic agents having distinct mechanisms of action at the molecular level . Further studies are also needed to explore the potential of benzimidazole derivatives in the treatment of various diseases.

properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O/c21-15-7-3-6-14(11-15)20(25)22-16-8-4-5-13(12-16)19-23-17-9-1-2-10-18(17)24-19/h1-12H,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYOJAHNDNWHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide

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